

## No Publicly Available Phase 1 Clinical Trial Data for DB-0646

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DB-0646   |           |
| Cat. No.:            | B10823933 | Get Quote |

A comprehensive search has revealed no publicly available data from Phase 1 clinical trials for a drug candidate identified as **DB-0646**.

Efforts to locate information on the safety, tolerability, pharmacokinetics, or preliminary efficacy of **DB-0646** in human subjects have been unsuccessful. The identifier "**DB-0646**" appears in relation to a preclinical multi-kinase degrader, specifically a Proteolysis Targeting Chimera (PROTAC), intended for research purposes. However, there is no indication that this compound has advanced to the clinical trial stage in humans.

It is important to distinguish **DB-0646** from MK-0646, a different therapeutic agent identified as an insulin-like growth factor 1 receptor (IGF-1R) antagonist. Clinical trial data is available for MK-0646, particularly in studies related to pancreatic adenocarcinoma, but this information is not applicable to **DB-0646**.

The absence of public information could be due to several factors:

- **DB-0646** may still be in the preclinical development phase and has not yet been approved for human trials.
- The clinical trial may be ongoing but the data has not yet been publicly disclosed.
- The identifier "**DB-0646**" may be an internal designation, with the compound known publicly by a different name.







Without access to Phase 1 clinical trial results for **DB-0646**, a comparison with alternative therapies, as requested, cannot be conducted. This includes the creation of comparative data tables, detailing of experimental protocols, and visualization of relevant biological pathways.

Researchers and professionals in drug development seeking information on this compound are advised to monitor public clinical trial registries and publications from the developing company for any future disclosures.

To cite this document: BenchChem. [No Publicly Available Phase 1 Clinical Trial Data for DB-0646]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823933#db-0646-clinical-trial-phase-1-results]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com